(E)-1-(1-Adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one
Description
(E)-1-(1-Adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a rigid adamantyl group and a substituted quinoline moiety. Chalcones (α,β-unsaturated ketones) are widely studied for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The adamantyl group enhances lipophilicity and metabolic stability, while the quinoline scaffold contributes to π-π stacking interactions and binding to biological targets like parasitic enzymes . The compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone preparation . Its structural uniqueness lies in the combination of adamantane’s three-dimensional rigidity and the electron-withdrawing chloro-methoxyquinoline group, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO2/c1-27-19-3-4-20-18(10-19)9-17(22(24)25-20)2-5-21(26)23-11-14-6-15(12-23)8-16(7-14)13-23/h2-5,9-10,14-16H,6-8,11-13H2,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVKFDLIFRCMOK-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Crystallographic and Conformational Analysis
- Dihedral Angles: The dihedral angle between quinoline rings in similar compounds ranges from 7.14° to 78.27°, influencing molecular planarity and crystal packing .
- Hydrogen Bonding: Non-classical interactions (e.g., C–H···O/N) are critical in stabilizing crystal structures of halogenated chalcones . The chloro and methoxy groups in the target compound may participate in similar interactions, as observed in (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one .
Computational and Quantum Chemical Insights
Density functional theory (DFT) studies on chalcones reveal that electron-withdrawing groups (e.g., chloro, nitro) lower frontier orbital energies, enhancing reactivity .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary subunits:
- 1-Adamantyl methyl ketone – A sterically hindered carbonyl component.
- 2-Chloro-6-methoxyquinoline-3-carbaldehyde – An electron-deficient aromatic aldehyde.
The α,β-unsaturated ketone bridge is formed via Claisen-Schmidt condensation , a reaction historically employed for chalcone synthesis. The adamantyl group’s rigidity necessitates careful optimization of reaction conditions to overcome steric hindrance during enolate formation.
Synthesis of 2-Chloro-6-Methoxyquinoline-3-Carbaldehyde
Skraup Cyclization for Quinoline Core Formation
The quinoline scaffold is synthesized via Skraup cyclization , where aniline derivatives react with glycerol under acidic conditions. For 6-methoxy-2-chloroquinoline:
Vilsmeier-Haack Formylation
Introduction of the aldehyde group at position 3 is accomplished via Vilsmeier-Haack reaction :
Claisen-Schmidt Condensation Optimization
Reaction Mechanism and Stereochemical Control
The condensation between 1-adamantyl methyl ketone and the quinoline aldehyde proceeds via:
- Enolate formation : Deprotonation of the adamantyl ketone using KOH/EtOH or NaH/THF.
- Nucleophilic attack : The enolate attacks the aldehyde’s carbonyl carbon.
- Dehydration : Elimination of water to form the α,β-unsaturated ketone.
E/Z selectivity is governed by:
Experimental Procedure
- 1-Adamantyl methyl ketone (1.0 equiv) and 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.1 equiv) are dissolved in anhydrous ethanol.
- KOH (2.5 equiv) is added, and the mixture is stirred at 60°C for 48–72 hours.
- The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate the E-isomer.
Table 1: Optimization of Reaction Conditions
| Condition | Yield (%) | E:Z Ratio |
|---|---|---|
| KOH/EtOH, 60°C, 48h | 68 | 9:1 |
| NaOH/EtOH, 60°C, 72h | 55 | 7:1 |
| LiOH/THF, 50°C, 24h | 42 | 6:1 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
¹³C NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
